(6-(Fluoromethyl)pyridin-2-yl)甲醇

描述

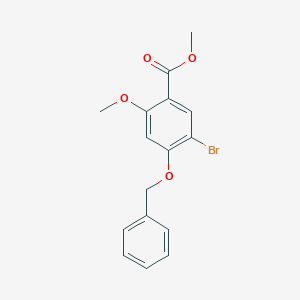

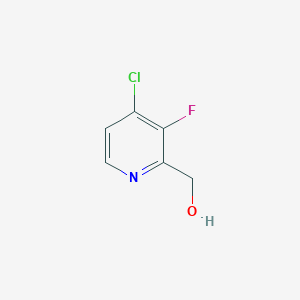

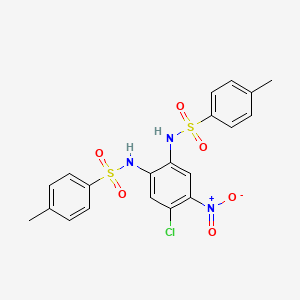

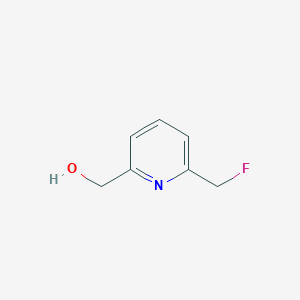

“(6-(Fluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 . It is primarily used for research and development purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

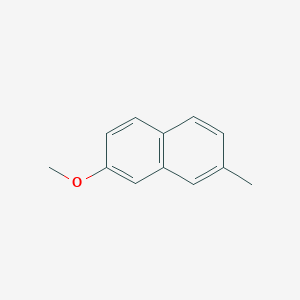

The molecular structure of “(6-(Fluoromethyl)pyridin-2-yl)methanol” consists of a pyridine ring with a fluoromethyl group at the 6-position and a methanol group at the 2-position . The exact mass of the molecule is 141.05900 .科学研究应用

镍配合物的合成和乙烯低聚

(Kermagoret & Braunstein, 2008) 探索了具有双齿 N,O 型配体的镍配合物的合成,特别是(吡啶-2-基)甲醇。这些配合物在乙烯低聚中表现出很高的活性,在聚合物生产中提供了潜在的工业应用。

基于吡啶的配体的合成

1,2-双(6-甲基吡啶-2-基)乙烯-1,2-二醇的合成由 (Percino 等人,2005) 报告。这项工作重点是形成具有分子内氢键的对称分子,这在有机合成和晶体学领域具有重要意义。

光催化水还原

在可再生能源领域,(Bachmann 等人,2013) 描述了吡啶-2,6-二基双(二吡啶-2-基甲醇)等配体的合成及其与 3d 元素阳离子的配位。这些配合物在水还原中表现出光催化活性,表明在能量转换技术中具有潜在的应用。

有机合成和表征

(Janzen & Marat, 1988) 讨论了醇(如(2-呋喃基)甲醇)的氟化,突出了此类反应在有机合成和新化合物开发中的更广泛应用。

密度泛函理论研究

(Trivedi, 2017) 使用密度泛函理论对(RS)-(4-氟苯基)(吡啶-2 基)甲醇等化合物进行的理论研究提供了对分子结构和性质的见解,这对于药物设计和材料科学至关重要。

锌配合物作为催化剂

(Darbre 等人,2002) 合成了具有包括(吡啶-2-基)甲醇在内的配体的锌配合物。这些配合物模拟了锌依赖性 II 类醛缩酶的活性位点,并在醛醇反应中显示出作为催化剂的潜力。

二氧化碳还原

如 (Seshadri, Lin, & Bocarsly, 1994) 和 (Barton Cole 等人,2010) 所报道的,使用吡啶鎓离子将 CO2 还原为甲醇的研究对于环境化学和可持续能源生产具有重要意义。

超分子化学

(Lam 等人,1997) 合成了三链螺旋超分子配合物,展示了(吡啶-2-基)甲醇衍生物在构建复杂分子结构中的应用。

单离子磁体研究

在磁性领域,(Yao 等人,2018) 合成了具有源自吡啶-2-基甲醇的六齿配体的钴(II)配合物。这项研究有助于理解磁性材料及其潜在应用。

缓蚀剂

(Ma 等人,2017) 研究了三唑衍生物,包括(吡啶-4-基甲基)-1H-1,2,3-三唑-4-基)甲醇,作为缓蚀剂。这项研究与工业应用相关,尤其是在金属保护方面。

生物催化合成

(Chen 等人,2021) 关于 S-(4-氯苯基)-(吡啶-2-基)甲醇的生物催化合成的研究展示了微生物细胞在绿色化学和制药生产中的应用。

安全和危害

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure . The compound should be stored and disposed of properly, and contact with skin and eyes should be avoided .

作用机制

Target of Action

The primary target of (6-(Fluoromethyl)pyridin-2-yl)methanol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

(6-(Fluoromethyl)pyridin-2-yl)methanol interacts with collagen prolyl-4-hydroxylase, inhibiting its activity . This interaction alters the enzyme’s ability to catalyze the formation of 4-hydroxyproline, a key component in the structure of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by (6-(Fluoromethyl)pyridin-2-yl)methanol affects the collagen synthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the formation of stable collagen, which could have downstream effects on tissue structure and function.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by (6-(Fluoromethyl)pyridin-2-yl)methanol results in a decrease in the production of collagen . This could potentially affect various biological processes that rely on collagen, such as wound healing, tissue repair, and skin aging.

Action Environment

The action, efficacy, and stability of (6-(Fluoromethyl)pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase. Proper storage and handling conditions are necessary to maintain the compound’s efficacy .

属性

IUPAC Name |

[6-(fluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEDKNCCZVUBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CF)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)